beta-Peltatin
Overview
Description
Beta-Peltatin is an organic heterotetracyclic compound that is alpha-peltatin in which the phenolic hydroxy group of the 4-hydroxy-3,5-dimethoxyphenyl substituent had been converted into the corresponding methyl ether . It has a role as an antineoplastic agent and a plant metabolite .
Synthesis Analysis
The traditional Chinese medicine formula Pulsatilla Decoction (PD) has been clinically used to treat inflammatory diseases for millennia and recently as a supplementary anti-cancer treatment in China . The Pulsatillae chinensis exerted the predominant anti-PAC effect . Further investigation indicated that beta-Peltatin was potently cytotoxic .
Molecular Structure Analysis
Beta-Peltatin has a molecular formula of C22H22O8 and a molecular weight of 414.41 g/mol . The InChI of beta-Peltatin is InChI=1S/C22H22O8/c1-25-14-5-10 (6-15 (26-2)20 (14)27-3)17-12-7-16-21 (30-9-29-16)19 (23)13 (12)4-11-8-28-22 (24)18 (11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1 .
Chemical Reactions Analysis
Beta-Peltatin initially arrested PAC cells at G2/M phase, followed by apoptosis induction .
Physical And Chemical Properties Analysis
Beta-Peltatin has a molecular formula of C22H22O8 and a molecular weight of 414.41 g/mol . The InChI of beta-Peltatin is InChI=1S/C22H22O8/c1-25-14-5-10 (6-15 (26-2)20 (14)27-3)17-12-7-16-21 (30-9-29-16)19 (23)13 (12)4-11-8-28-22 (24)18 (11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1 .
Scientific Research Applications
Anti-Cancer Properties
Beta-Peltatin has been found to have significant anti-cancer properties. It has been shown to induce G2/M cell cycle arrest and apoptosis in pancreatic cancer cells . This means that it can stop the growth of cancer cells and even cause them to self-destruct. This could potentially be a breakthrough in the treatment of pancreatic cancer, which has a very low survival rate .
Anti-Tumor Activity
Beta-Peltatin has also been found to have potent anti-tumor activity. It has been shown to significantly suppress the growth of subcutaneously-implanted BxPC-3 cell xenografts . This suggests that it could be used to treat a variety of tumors, not just pancreatic cancer .
Lower Toxicity Compared to Podophyllotoxin
Podophyllotoxin is a related compound that has been used in cancer treatment, but it has been largely abandoned due to its severe toxicity . Beta-Peltatin, on the other hand, has been found to have a stronger anti-cancer effect and lower toxicity in mice . This makes it a potentially safer alternative for cancer treatment .
Use in Traditional Chinese Medicine
Beta-Peltatin is a major component of the traditional Chinese medicine formula Pulsatilla Decoction (PD), which has been used to treat inflammatory diseases for millennia . Recently, it has also been used as a supplementary anti-cancer treatment in China .
Potential Antiviral Properties
While not directly related to Beta-Peltatin, it’s worth noting that a derivative of podophyllotoxin, a compound structurally similar to Beta-Peltatin, has been found to prevent cytokine storm caused by the SARS-CoV-2 viral infection . This suggests that Beta-Peltatin could potentially have similar antiviral properties .
Source of Beta-Peltatin
Beta-Peltatin is one of the main components isolated from the dried rhizomes and roots of Podophyllum peltatum L . This plant has been used in folk medicines for the treatment of various conditions, including snake bites and cancer .
Mechanism of Action
Target of Action
Beta-Peltatin, also known as Beta-Peltatin A, is a bioactive component found in the traditional Chinese medicine formula Pulsatilla Decoction . It has been shown to have potent cytotoxic effects on pancreatic cancer cells . The primary targets of Beta-Peltatin are the cells of pancreatic cancer .
Mode of Action
Beta-Peltatin interacts with its targets by inducing cell cycle arrest at the G2/M phase, followed by the induction of apoptosis . This means that it prevents the cells from dividing and promotes their programmed death, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
It has been suggested that it may involve the modulation of g2/m phase-related pathways and mitochondria-mediated caspase-dependent pathways . These pathways are crucial for cell cycle regulation and apoptosis, respectively .
Pharmacokinetics
It is known that beta-peltatin has a potent cytotoxic effect with an ic50 of approximately 2 nm This suggests that it has a high bioavailability and can effectively reach its target cells
Result of Action
The result of Beta-Peltatin’s action is the significant suppression of the growth of pancreatic cancer cells . In animal studies, Beta-Peltatin has been shown to significantly suppress the growth of subcutaneously-implanted BxPC-3 cell xenografts . Importantly, compared to podophyllotoxin, which is the parental isomer of Beta-Peltatin but clinically obsolete due to its severe toxicity, Beta-Peltatin exhibited a stronger anti-pancreatic cancer effect and lower toxicity in mice .
Action Environment
It is known that various environmental factors can put excess stress on cells by encouraging the hyperfunctioning of cells or by increasing insulin resistance . This excess stress could sensitize the cells to the cytotoxic effects of Beta-Peltatin
properties
IUPAC Name |
(5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBPOYVRLSXWJJ-PDSMFRHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199732 | |
Record name | beta-Peltatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Peltatin | |
CAS RN |
518-29-6 | |
Record name | β-Peltatin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Peltatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PELTATIN B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PELTATIN B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-Peltatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-PELTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U9W61G72Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of β-Peltatin?
A1: β-Peltatin exerts its cytotoxic effects primarily by inhibiting microtubule assembly. [] This disrupts microtubule dynamics, which are essential for cell division, ultimately leading to cell cycle arrest and cell death.
Q2: How does the activity of β-Peltatin compare to other microtubule inhibitors?
A2: Studies using podophyllotoxin-resistant Chinese hamster ovary cells showed varying cross-resistance patterns to different microtubule inhibitors, including β-Peltatin, suggesting distinct mechanisms or binding sites. [] Interestingly, these cells did not exhibit cross-resistance to epipodophyllotoxin derivatives lacking microtubule-inhibitory activity. []
Q3: Are there any other notable effects of β-Peltatin on cells?
A3: Research indicates that β-Peltatin can delay the migration of symbiotic algae in Hydra viridis, likely by interfering with host hydra tubulin polymerization. [] Additionally, β-Peltatin exhibits antiviral activity against measles and herpes simplex type I viruses. []
Q4: What is the molecular formula and weight of β-Peltatin?
A4: The molecular formula of β-Peltatin is C22H22O8, and its molecular weight is 414.4 g/mol. [] You can find its crystal and molecular structure in the cited literature. [, ]
Q5: How do structural modifications affect the activity of β-Peltatin?
A5: Studies using various podophyllotoxin analogues, including β-Peltatin, revealed that a free hydroxyl group at the 4'-position is crucial for DNA breakage activity. [] Epimerization at the 4-position enhances activity, while glucosylation of the 4-hydroxyl group diminishes it. [] Furthermore, the presence of a glycosidic group or ring aromatization in podophyllotoxin analogs correlates with loss of biological activity, including the ability to modulate LPS-induced cytokine gene expression in human monocytes. []
Q6: Are there any specific structural features that influence the selectivity of β-Peltatin towards cancer cells?
A6: While the provided research does not explicitly address the selectivity of β-Peltatin towards cancer cells, studies using a transport form of β-Peltatin A, activated by exogenous α-L-arabinofuranosidase, demonstrated a more favorable effect on selectivity compared to free peltatin. [, ] This suggests that targeted delivery and activation strategies might enhance the therapeutic window of β-Peltatin.
Q7: What is the evidence for the cytotoxic activity of β-Peltatin?
A7: β-Peltatin exhibits potent cytotoxic activity against various cancer cell lines, including HL-60 human leukemia cells, with reported ED50 values in the low micromolar range. [] Studies also show that it inhibits the growth of A549 human lung adenocarcinoma cells and induces DNA breakage in these cells. []
Q8: Has β-Peltatin demonstrated efficacy in any animal models of disease?
A8: β-Peltatin, along with desoxypodophyllotoxin and other analogs, demonstrated significant liver-protective actions in mice with CCl4-induced liver lesion and in rats with D-galactosamine-induced liver lesion. [] This suggests potential therapeutic applications beyond cancer.
Q9: Are there any reports on the use of β-Peltatin in clinical trials?
A9: The provided literature does not mention any clinical trials involving β-Peltatin.
Q10: Can β-Peltatin be produced through bioconversion?
A11: Yes, in vitro cell suspension cultures of Linum flavum can convert deoxypodophyllotoxin into 6-methoxypodophyllotoxin 7-O-glucoside, with β-Peltatin identified as a transient intermediate in the conversion process. [] Furthermore, root cultures of Linum flavum have been shown to produce β-Peltatin-A methyl ether. []
Q11: What factors can influence β-Peltatin production in plant cell cultures?
A12: The growth, culture appearance, and product accumulation in Linum flavum root cultures, including β-Peltatin-A methyl ether, showed significant variation depending on the 2,4-D concentration in the growth medium. []
Q12: What are the natural sources of β-Peltatin?
A13: β-Peltatin is found in various plant species, including Podophyllum peltatum (American mayapple), Linum flavum (yellow flax), Hyptis verticillata, and Eriope macrostachya. [, , , ]
Q13: Are there any other naturally occurring compounds structurally similar to β-Peltatin?
A14: Yes, several naturally occurring lignans share structural similarities with β-Peltatin, including podophyllotoxin, α-peltatin, deoxypodophyllotoxin, and picropodophyllotoxin. [, , , ] These compounds often co-occur in the same plant species and exhibit varying degrees of cytotoxic and antiviral activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.